4-Bromo-2,6-dimethylphenol 4-Bromo-2,6-dimethylphenol Iodine initiated polymerization of 4-bromo-2,6-xylenol in tetrahydrofuran solution has been investigated. 4-Bromo-2,6-xylenol on bromination in chloroform or carbobn tetrachloride yields 3,4-dibromo-2,6-xylenol and 3,4,5-tribromo-2,6-xylenol.

Brand Name: Vulcanchem
CAS No.: 2374-05-2
VCID: VC21291059
InChI: InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
SMILES: CC1=CC(=CC(=C1O)C)Br
Molecular Formula: C8H9BrO
Molecular Weight: 201.06 g/mol

4-Bromo-2,6-dimethylphenol

CAS No.: 2374-05-2

Cat. No.: VC21291059

Molecular Formula: C8H9BrO

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,6-dimethylphenol - 2374-05-2

Specification

CAS No. 2374-05-2
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
IUPAC Name 4-bromo-2,6-dimethylphenol
Standard InChI InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Standard InChI Key ZLVFYUORUHNMBO-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1O)C)Br
Canonical SMILES CC1=CC(=CC(=C1O)C)Br

Introduction

Chemical Identity and Structure

Basic Information

4-Bromo-2,6-dimethylphenol is an organic compound belonging to the family of halogenated phenols. It has a molecular formula of C8H9BrO and a molecular weight of 201.06 g/mol . The compound's Chemical Abstracts Service (CAS) registry number is 2374-05-2, which serves as its unique identifier in chemical databases . Its European Inventory of Existing Commercial Chemical Substances (EINECS) number is 219-153-1, providing regulatory information within European frameworks .

Structural Characteristics

The compound features a phenol base structure with a bromine atom at the para (4-) position and two methyl groups at the ortho (2- and 6-) positions relative to the hydroxyl group. This specific arrangement of functional groups contributes to its distinctive physical and chemical properties. The InChI notation for this compound is InChI=1/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3, which provides a standardized way to represent its molecular structure .

Synonyms and Nomenclature

4-Bromo-2,6-dimethylphenol is known by several alternative names in scientific literature and commercial contexts:

  • 4-Bromo-2,6-xylenol

  • 4-Bromo-2,6-dimethylphenol

  • 2,6-Dimethyl-4-bromophenol

  • Phenol, 4-bromo-2,6-dimethyl-

  • Bromo(4-)2,6-xylenol

  • 4-Bromo-6-xylenol

These various nomenclatures reflect different naming conventions but refer to the same chemical entity.

Physical and Chemical Properties

Physical State and Appearance

At room temperature, 4-Bromo-2,6-dimethylphenol exists as a solid, typically appearing as a crystalline powder . Its color ranges from white to light yellow, sometimes with a light orange hue, depending on purity and storage conditions . The compound is described in some sources as light pink-beige to brown crystals or powder, suggesting that its appearance may vary slightly based on manufacturing processes and potential impurities .

Key Physical Properties

The following table summarizes the essential physical and chemical properties of 4-Bromo-2,6-dimethylphenol:

PropertyValueNotes
Melting Point74-78°CLiterature value
Boiling Point195.33°CRough estimate
Density1.3646 g/cm³Rough estimate
Flash Point106.8°CImportant for safety considerations
Refractive Index1.5650Estimated value
Water SolubilitySlightly solubleLimited dissolution in aqueous media
Vapor Pressure0.0118 mmHgAt 25°C
pKa10.10±0.23Predicted value indicating acidity

These properties are critical for understanding the compound's behavior in various environments and applications .

Chemical Reactivity

4-Bromo-2,6-dimethylphenol contains reactive functional groups that enable it to participate in various chemical transformations. The phenolic hydroxyl group makes it moderately acidic, with a predicted pKa of approximately 10.10 . This acidity allows it to form salts with bases. The bromine substituent at the para position makes the compound susceptible to nucleophilic aromatic substitution reactions, which is valuable in organic synthesis applications. Additionally, the compound can undergo further halogenation, as evidenced by reports of bromination yielding 3,4-dibromo-2,6-xylenol and 3,4,5-tribromo-2,6-xylenol when treated with bromine in chloroform or carbon tetrachloride .

Synthesis and Preparation

Industrial Preparation Methods

The industrial synthesis of 4-Bromo-2,6-dimethylphenol primarily involves the direct bromination of 2,6-dimethylphenol. This process is typically carried out in glacial acetic acid at approximately 15°C, allowing for selective bromination at the para position . The controlled temperature is crucial for achieving regioselectivity in the bromination reaction, preventing multiple bromination events that would lead to di- and tri-brominated products.

Laboratory Synthesis

For laboratory-scale preparation, a more controlled method has been documented:

A synthetic procedure involves using a 25 mL Schlenk reaction tube containing 61 mg of 2,6-dimethylphenol, 92.7 mg of 48% hydrobromic acid aqueous solution, 39 μL of dimethyl sulfoxide, and 2 mL of ethyl acetate. This mixture is stirred at 60°C for approximately 3 hours. Following the reaction, purification via column chromatography yields 96 mg of 4-bromo-2,6-dimethylphenol . This approach represents a more modern synthetic route that may offer advantages in terms of yield and purity compared to traditional methods.

Additional research has explored alternative synthesis routes, including iodine-initiated polymerization of 4-bromo-2,6-xylenol in tetrahydrofuran solution, which has been investigated for producing polymeric materials from this monomer .

Applications and Uses

Industrial Applications

4-Bromo-2,6-dimethylphenol serves several important industrial functions:

  • Antimicrobial Agent: It is utilized as a preservative for coatings and slurries due to its ability to inhibit microbial growth .

  • Microbial Fouling Control: The compound is employed in paper mills, oil fields, leather processing, and water treatment systems to control microbial fouling, thereby improving operational efficiency and product quality .

  • Disinfectant Component: Its antimicrobial properties make it suitable for use in disinfectant formulations, where it contributes to pathogen elimination .

These applications leverage the compound's inherent ability to disrupt microbial cellular processes, making it an effective biocide in various industrial settings.

Synthetic Applications

In the realm of organic chemistry, 4-Bromo-2,6-dimethylphenol serves as a valuable intermediate:

  • Building Block: As an aryl halide, it functions as an important building block in organic synthesis, particularly in reaction sequences requiring selective functionalization .

  • Natural Product Synthesis: The compound contributes to the synthesis of various natural products with biological activity, serving as a precursor in complex molecular construction .

  • Reaction Intermediate: Its unique structure, featuring both a reactive bromine substituent and a phenolic hydroxyl group, makes it a versatile intermediate that can undergo selective transformations to generate more complex molecular architectures .

The presence of both the bromine atom and the phenolic group provides orthogonal reactivity that synthetic chemists can exploit in designing selective reaction sequences.

Toxicological Information

Toxicity Data

Available toxicological data for 4-Bromo-2,6-dimethylphenol indicates moderate toxicity:

  • Acute Toxicity: The compound has an LD50 (intraperitoneal, mouse) of 650 mg/kg, suggesting moderate acute toxicity when administered via this route .

  • RTECS Listing: It is listed in the Registry of Toxic Effects of Chemical Substances (RTECS) under the identifier ZE6780000, confirming its recognition as a substance with toxicological significance .

This toxicity profile underscores the importance of proper handling procedures and protective measures when working with this compound.

Regulatory Status

4-Bromo-2,6-dimethylphenol is subject to various regulatory frameworks:

  • TSCA Listing: The compound is listed in the Toxic Substances Control Act (TSCA) inventory, indicating its recognition and regulation within the United States .

  • EPA Registration: It is registered in the EPA Substance Registry System as "Phenol, 4-bromo-2,6-dimethyl-" .

  • FDA Identification: The U.S. Food and Drug Administration has assigned it the unique ingredient identifier (UNII) PE2VSV8GBM .

These regulatory designations provide important context for understanding how the compound is monitored and controlled within various jurisdictions.

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